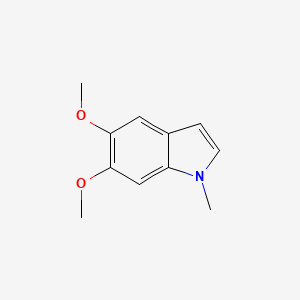
5,6-dimethoxy-1-methyl-1H-indole
Übersicht
Beschreibung
5,6-Dimethoxy-1-methyl-1H-indole, commonly referred to as DMMI, is a synthetic indole compound with a variety of uses in the scientific research field. DMMI is a versatile compound that can be used in a wide range of laboratory experiments and has been studied extensively for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Acetylcholinesterase Inhibition Properties
A study focused on the synthesis of 4,6-dimethoxy-1H-indole-2-carbohydrazides, closely related to 5,6-dimethoxy-1-methyl-1H-indole, demonstrated significant antioxidant properties. These compounds were also evaluated for their acetylcholinesterase and butyrylcholinesterase enzyme inhibition abilities, showing promise as potential therapeutic targets in neurodegenerative diseases like Alzheimer's (Bingul et al., 2019).
Electrochemical Oxidation and Coupling Reactions
Research on the electrochemical oxidation of aromatic ethers, including derivatives of this compound, revealed insights into their potential for intra- and inter-molecular coupling reactions. This area of study highlights the chemical versatility and reactivity of these compounds, which could have implications in synthetic organic chemistry (Sainsbury & Wyatt, 1979).
Chemosensor for Metal Ions
A novel derivative of 4,6-dimethoxy-1H-indole was synthesized to function as a dual chemosensor. This compound demonstrated selective recognition of Fe3+ and Cu2+ ions, indicating its potential application in environmental monitoring and industrial processes (Şenkuytu et al., 2019).
Serotonin Receptor Antagonist for Alzheimer's Disease
A 5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole derivative was identified as a potent and selective serotonin 6 (5-HT6) receptor antagonist, offering potential for the treatment of cognitive disorders like Alzheimer's disease. This research underlines the significance of indole derivatives in the development of novel therapeutic agents (Nirogi et al., 2017).
Spectroscopic and Structural Analysis
Several indole derivatives, including those related to this compound, have been analyzed using spectroscopic techniques and density functional theory. These studies contribute to our understanding of their potential applications in various fields like material science and pharmaceuticals (Tariq et al., 2020).
Photophysical Properties
Research on methoxy-substituted indolylfulgides, including 5,6-dimethoxy variants, has explored their photochromic properties. This work is crucial for the development of materials with applications in optical technologies and molecular electronics (Yokoyama et al., 1996).
Potential Antitumoral Agents
Bis-indoles, structurally similar to this compound, have been studied for their potential as antitumoral agents. The electrochemical DNA bioassay results indicate these compounds' effectiveness in binding to DNA, which could have implications in cancer therapy (Maciejewska et al., 2006).
Wirkmechanismus
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Indole derivatives are known to have various biologically vital properties . For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 5,6-dimethoxy-1-methyl-1H-indole are not mentioned in the retrieved papers, similar compounds like 5,6-dihydroxyindole-2-carboxylic acid (DHICA) have emerging biological roles beyond melanin . They are being investigated for a wide variety of applications from batteries and organic electronics to water purification agents to bioadhesives and drug delivery systems .
Biochemische Analyse
Biochemical Properties
Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action for 5,6-dimethoxy-1-methyl-1H-indole remain to be discovered.
Metabolic Pathways
Indole derivatives are involved in various metabolic pathways, interacting with enzymes and cofactors
Eigenschaften
IUPAC Name |
5,6-dimethoxy-1-methylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-5-4-8-6-10(13-2)11(14-3)7-9(8)12/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGYISXGQOZSJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=C(C=C21)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406440 | |
| Record name | 1H-Indole, 5,6-dimethoxy-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80639-40-3 | |
| Record name | 1H-Indole, 5,6-dimethoxy-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





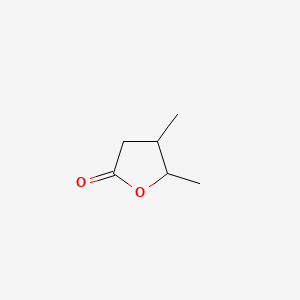


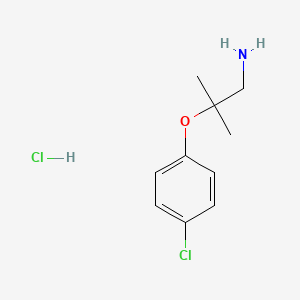
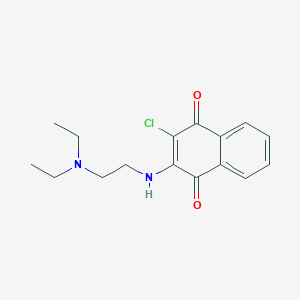


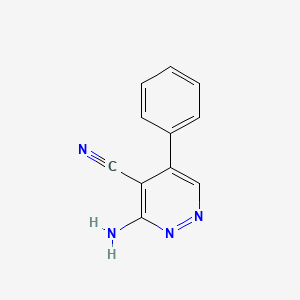

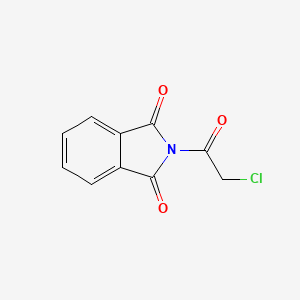
![Tert-butyl 6-fluoro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B3033026.png)
